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molecular formula C12H20O B8596165 3-Hexyl-2-cyclohexenone

3-Hexyl-2-cyclohexenone

Cat. No. B8596165
M. Wt: 180.29 g/mol
InChI Key: SAOPBTOIBJXDSR-UHFFFAOYSA-N
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Patent
US06852248B1

Procedure details

To a solution of 3-ethoxy-2-cyclohexenone (8.62 g, 61.50 mmol) in dry THF (tetrahydrofuran), hexylmagnesuim bromide (15.38 mL, 2.0 M, 30.75 mmol) was added dropwise with stirring. The mixture was kept at 0° C. (in an ice-water bath) during the whole process and then was allowed to warm (the ice-water bath was removed) to ambient temperature (approximately 22° C.). Hydrochloric acid (10 mL, 3.0 M) was added to the above mixture. The mixture was extracted with diethylether 3 times. The combined organic layerswere washed with water and then dried over magnesium sulfate. The product was further purified by flash chromatography on silica gel using 10:100 (dicholomethane:hexane (volume:volume)) to yield 6.17 g (xx %) of 3-hexyl-2-cyclohexenone. 1H NMR (300 MHz, CDCl3): δ 5.78 (s, 1 H), 2.40-2.20 (m,4 H), 2.20-2.10 (t, J=7.37 Hz, 2H), 1.90 (p, J=6.50 Hz, 2 H), 1.42 (t, J=7.30 Hz, 2 H), 1.22 (br, 6 H), 0.81 (t, J=6.70 Hz, 3 H). 13C NMR (75 MHz, CDCl3): 200.06, 167.00, 126.04, 38.49, 37.80, 32.02, 30.11, 29.35, 27.35, 23.21, 22.95, 14.42, GC/MS calculated for C12H20O 180.15, found 180.15. The foregoing gas chromatography/mass spectrometry measurements confirmed the structure. Preparing the Compound of Formula II
Quantity
8.62 g
Type
reactant
Reaction Step One
Quantity
15.38 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)C.[Br-]>O1CCCC1>[CH2:8]([C:4]1[CH2:9][CH2:8][CH2:7][C:6](=[O:10])[CH:5]=1)[CH2:9][CH2:4][CH2:5][CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
8.62 g
Type
reactant
Smiles
C(C)OC1=CC(CCC1)=O
Name
Quantity
15.38 mL
Type
reactant
Smiles
[Br-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at 0° C.
CUSTOM
Type
CUSTOM
Details
was removed) to ambient temperature (approximately 22° C.)
ADDITION
Type
ADDITION
Details
Hydrochloric acid (10 mL, 3.0 M) was added to the above mixture
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethylether 3 times
WASH
Type
WASH
Details
The combined organic layerswere washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The product was further purified by flash chromatography on silica gel using 10:100 (dicholomethane:hexane (volume:volume))

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g
YIELD: CALCULATEDPERCENTYIELD 111.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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